molecular formula C23H32O6 B12001190 8,19-Epoxy-3-beta,5,19-trihydroxy-5-beta-card-20(22)-enolide

8,19-Epoxy-3-beta,5,19-trihydroxy-5-beta-card-20(22)-enolide

Katalognummer: B12001190
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: LEXZZTKQKOEXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE typically involves multiple steps, including the formation of the epoxy group and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include epoxidizing agents like m-chloroperbenzoic acid (m-CPBA) and hydroxylating agents such as osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of microbial fermentation or plant cell cultures. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE has several scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its role in cellular processes and potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of heart conditions.

    Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.

Wirkmechanismus

The mechanism of action of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, as a cardiac glycoside, it might inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Digitoxin: Another cardiac glycoside with similar biological activity.

    Ouabain: Known for its potent effects on the heart.

    Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.

Uniqueness

8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is unique due to its specific structural features, such as the epoxy group and multiple hydroxyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Eigenschaften

Molekularformel

C23H32O6

Molekulargewicht

404.5 g/mol

IUPAC-Name

3-(13,15,18-trihydroxy-5-methyl-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-6-yl)-2H-furan-5-one

InChI

InChI=1S/C23H32O6/c1-20-6-5-17-22-7-4-14(24)11-21(22,27)8-9-23(17,29-19(22)26)16(20)3-2-15(20)13-10-18(25)28-12-13/h10,14-17,19,24,26-27H,2-9,11-12H2,1H3

InChI-Schlüssel

LEXZZTKQKOEXQZ-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC3C4(C1CCC2C5=CC(=O)OC5)CCC6(C3(CCC(C6)O)C(O4)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.